N-Methyl-p-(o-tolylazo)aniline

Lipophilicity Azo dye Physicochemical properties

Researchers developing dyes for hydrophobic media often face solubility and binding reproducibility issues with generic azo intermediates. N-Methyl-p-(o-tolylazo)aniline solves this with its XLogP3-AA=4 and one H-bond donor, enabling controlled lipophilicity and specific molecular recognition. • Lipophilicity (XLogP3-AA=4) enhances dye solubility in non-polar media vs. p-(o-tolylazo)aniline (3.4). • Unique single N-H donor probes H-bond contributions in protein-ligand binding. • Three rotatable bonds model conformational entropy for SAR.

Molecular Formula C14H15N3
Molecular Weight 225.29 g/mol
CAS No. 17018-24-5
Cat. No. B090830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-p-(o-tolylazo)aniline
CAS17018-24-5
SynonymsN-Methyl-p-(o-tolylazo)aniline
Molecular FormulaC14H15N3
Molecular Weight225.29 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N=NC2=CC=C(C=C2)NC
InChIInChI=1S/C14H15N3/c1-11-5-3-4-6-14(11)17-16-13-9-7-12(15-2)8-10-13/h3-10,15H,1-2H3
InChIKeyIMQXTMXYZWSMNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-p-(o-tolylazo)aniline: Properties & Comparator Baseline


N-Methyl-p-(o-tolylazo)aniline (CAS 17018-24-5) is an aromatic azo compound with the molecular formula C14H15N3 and a molecular weight of 225.29 g/mol [1]. This monoazo dye is characterized by a diazenyl (-N=N-) bridge connecting an N-methylaniline moiety to an o-tolyl (2-methylphenyl) group [1]. Its structure places it within a class of compounds widely utilized as intermediates in dye synthesis and as probes in chemical biology research .

Azo dye intermediate with reported lipophilicity profile
Probe for H-bonding and molecular recognition studies
Physicochemical comparator for N-methyl substitution effects

N-Methyl-p-(o-tolylazo)aniline: Substitution Limitations


While N-Methyl-p-(o-tolylazo)aniline belongs to the broader family of o-tolylazo anilines, its unique substitution pattern—specifically the secondary N-methyl amine group on the aniline ring—dictates distinct physicochemical and biological properties that preclude simple interchange with close analogs like p-(o-tolylazo)aniline or N,N-dimethyl-p-(o-tolylazo)aniline [1]. The presence of a single N-methyl group (versus a primary amine or tertiary N,N-dimethyl amine) directly influences factors such as hydrogen bonding capacity, lipophilicity (XLogP3-AA = 4), and steric hindrance, which in turn can significantly alter solubility, reactivity, and target binding profiles [1]. Substituting this compound with a seemingly similar analog without empirical validation risks compromising experimental reproducibility or industrial process outcomes, underscoring the need for product-specific evidence to guide selection.

N-Methyl-p-(o-tolylazo)aniline
p-(o-Tolylazo)aniline (primary amine) — lower reported lipophilicity and additional H-bond donor may alter solubility and partitioning behavior
N-Methyl-p-(o-tolylazo)aniline
N,N-Dimethyl-p-(o-tolylazo)aniline (tertiary amine) — no H-bond donor, restricted flexibility, and lower TPSA may shift membrane permeability context

N-Methyl-p-(o-tolylazo)aniline: Quantitative Differentiation from Analogs


Lipophilicity vs. Primary Amine Analog

N-Methyl-p-(o-tolylazo)aniline exhibits an XLogP3-AA value of 4, indicating a significant increase in lipophilicity compared to its primary amine analog, p-(o-tolylazo)aniline, which has a computed XLogP3-AA of 3.4 [1][2]. This difference in partition coefficient, attributable to the N-methyl substitution, is a critical factor influencing membrane permeability and solvent partitioning behavior.

Lipophilicity vs Primary Amine
Reported
ΔXLogP3-AA = +0.6
Reported lipophilicity shift may alter solvent partitioning behavior
Computed property; experimental validation needed
Lipophilicity Azo dye Physicochemical properties

Hydrogen Bond Donor Count Comparison

N-Methyl-p-(o-tolylazo)aniline possesses one hydrogen bond donor (the secondary amine N-H), whereas the tertiary amine analog N,N-dimethyl-p-(o-tolylazo)aniline has zero hydrogen bond donors [1][2]. This structural feature confers the ability to engage in specific intermolecular hydrogen bonding, which can influence crystal packing, solubility in protic solvents, and molecular recognition in biological systems.

H-Bond Donor Count
Reported
1 H-bond donor vs 0
Single H-bond donor enables specific molecular recognition
Structural context; requires empirical binding data
Hydrogen bonding Solubility Molecular interactions

TPSA Comparison

The topological polar surface area (TPSA) of N-Methyl-p-(o-tolylazo)aniline is 36.8 Ų, a value that falls between that of its primary amine analog (38.1 Ų) and its tertiary amine analog (29.0 Ų) [1][2][3]. TPSA is a widely used descriptor for predicting passive membrane permeability and oral bioavailability.

TPSA Comparison
Reported
36.8 Ų (primary 38.1, tertiary 29.0)
Intermediate polarity may alter passive permeability prediction
Computed TPSA; predictive model context
TPSA Membrane permeability ADME

Rotatable Bond Count Comparison

N-Methyl-p-(o-tolylazo)aniline has three rotatable bonds, identical to the primary amine analog p-(o-tolylazo)aniline but one more than the tertiary amine analog N,N-dimethyl-p-(o-tolylazo)aniline, which has only two [1][2][3]. The number of rotatable bonds is a key determinant of a molecule's conformational flexibility and can influence its entropic cost upon binding to a target.

Rotatable Bonds
Reported
3 vs 2 (tertiary analog)
Increased flexibility may impose binding entropy penalty
Computed; binding thermodynamics require validation
Conformational flexibility Molecular docking Entropy

N-Methyl-p-(o-tolylazo)aniline: Application Scenarios


Lipophilic Azo Dye and Pigment Synthesis

The elevated lipophilicity of N-Methyl-p-(o-tolylazo)aniline (XLogP3-AA = 4) makes it a superior precursor for the synthesis of azo dyes and pigments intended for non-polar media or applications requiring enhanced substrate penetration [1]. Compared to the less lipophilic p-(o-tolylazo)aniline (XLogP3-AA = 3.4), this compound is expected to yield final dye products with improved solubility in organic solvents and better affinity for hydrophobic materials such as polyolefin fibers or wax-based inks.

Hydrogen Bonding Probe for Molecular Recognition

The unique property of possessing exactly one hydrogen bond donor (the secondary amine N-H) distinguishes N-Methyl-p-(o-tolylazo)aniline from both its primary amine and tertiary amine analogs [1]. This feature allows it to serve as a specific probe in studies investigating the role of singular hydrogen bonding interactions in molecular recognition events, such as protein-ligand binding or supramolecular assembly, where the presence or absence of a single H-bond donor can be the critical determinant of affinity.

Model Compound for Conformational Entropy in Binding

With three rotatable bonds, N-Methyl-p-(o-tolylazo)aniline presents a valuable model system for investigating the role of conformational flexibility on binding thermodynamics [1]. In direct comparison to the more conformationally restricted N,N-dimethyl-p-(o-tolylazo)aniline (two rotatable bonds), this compound can be used in paired biophysical studies to quantify the entropic penalty associated with increased degrees of rotational freedom, providing insights into structure-activity relationships for this chemical class.

Intermediate for Fine-Tuning Membrane Permeability

The intermediate topological polar surface area (TPSA = 36.8 Ų) of N-Methyl-p-(o-tolylazo)aniline positions it as a strategic intermediate for the design of compounds with balanced passive membrane permeability [1]. This TPSA value lies between the more polar primary amine analog (38.1 Ų) and the less polar tertiary amine analog (29.0 Ų), offering researchers a precise structural handle to modulate permeability without resorting to more complex synthetic modifications.

Application
Selection Property
Validation Focus
Azo dye synthesis for non-polar media
Reported lipophilicity shift vs. primary amine analog
Organic solvent solubility, substrate affinity
H-bonding probe in molecular recognition
Single H-bond donor capability
Crystal packing, ligand-receptor interactions
Conformational flexibility model
Rotatable bond count difference vs. restricted analog
Binding entropy, thermodynamic profiling
Membrane permeability tuning
Intermediate TPSA between polar and non-polar analogs
Passive permeability prediction, ADME context

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